N-(2-Boc-aminoacetyl)cyclohexylamine

Description

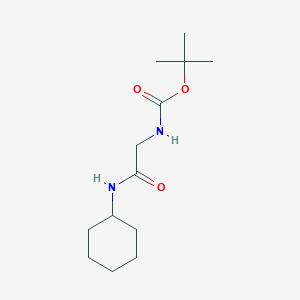

N-(2-Boc-aminoacetyl)cyclohexylamine (CAS: 33952-53-3) is a specialized organic compound featuring a cyclohexylamine backbone modified with a Boc (tert-butyloxycarbonyl)-protected aminoacetyl group. The Boc group serves as a critical protecting agent for amines, preventing undesired reactions during synthetic processes, particularly in peptide and pharmaceutical chemistry . Structurally, the compound combines a cyclohexyl ring—a six-membered aliphatic ring—with an acetylated amine moiety, enhancing its stability and compatibility with diverse reaction conditions. Its molecular formula is C₁₃H₂₄N₂O₃, with a molecular weight of 256.34 g/mol. This compound is widely utilized as an intermediate in the synthesis of bioactive molecules, leveraging its robust protection-deprotction characteristics .

Properties

IUPAC Name |

tert-butyl N-[2-(cyclohexylamino)-2-oxoethyl]carbamate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H24N2O3/c1-13(2,3)18-12(17)14-9-11(16)15-10-7-5-4-6-8-10/h10H,4-9H2,1-3H3,(H,14,17)(H,15,16) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QNEDZRDYGQNWLG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCC(=O)NC1CCCCC1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H24N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

256.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-Boc-aminoacetyl)cyclohexylamine typically involves the reaction of cyclohexylamine with tert-butyl 2-bromoacetate, followed by the introduction of the Boc protecting group. The reaction conditions often include the use of a base such as triethylamine or sodium hydride to facilitate the nucleophilic substitution reaction. The reaction is usually carried out in an organic solvent like dichloromethane or tetrahydrofuran at low temperatures to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to consistent product quality and reduced production costs.

Chemical Reactions Analysis

Types of Reactions

N-(2-Boc-aminoacetyl)cyclohexylamine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can lead to the formation of amine derivatives.

Substitution: Nucleophilic substitution reactions can occur at the Boc-protected amino group.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic conditions to facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce amine derivatives. Substitution reactions can lead to the formation of various substituted amines or amides.

Scientific Research Applications

Chemical Properties and Structure

N-(2-Boc-aminoacetyl)cyclohexylamine, also known as tert-butyl 2-(cyclohexylamino)-2-oxoethylcarbamate, has the molecular formula . The presence of the tert-butoxycarbonyl (Boc) protecting group enhances its stability and reactivity, making it an attractive intermediate in organic synthesis.

Organic Synthesis

This compound serves as a versatile intermediate in the synthesis of complex organic molecules. It can participate in various chemical reactions, including:

- Alkylation Reactions : The Boc protecting group can be removed under acidic conditions to expose the amine functionality, enabling further alkylation with different electrophiles.

- Substitution Reactions : This compound can undergo nucleophilic substitution to yield various substituted amines or amides, expanding its utility in synthetic chemistry .

Table 1: Summary of Reactions Involving this compound

| Reaction Type | Description | Products Formed |

|---|---|---|

| Alkylation | Reaction with electrophiles after Boc removal | Substituted amines |

| Substitution | Nucleophilic attack on electrophiles | Various amines or amides |

| Oxidation/Reduction | Conversion to oxo derivatives or amine forms | Oxidized or reduced derivatives |

Pharmaceutical Applications

In pharmaceuticals, this compound is used as a building block for drug development. Its structural properties allow for the modification of pharmacophores and the design of enzyme inhibitors and receptor ligands. Notably, it has been utilized in studies focusing on enzyme-substrate interactions and protein modifications.

Case Study: Enzyme Inhibition

Research has demonstrated that derivatives of this compound exhibit inhibitory effects on specific enzymes. For instance, modifications to the cyclohexylamine moiety have led to compounds with enhanced selectivity and potency against targeted enzymes involved in disease pathways .

Biochemical Research

The compound's ability to form stable intermediates makes it valuable for studying biochemical processes such as:

- Protein-Ligand Interactions : The compound can be used to probe binding sites on proteins, aiding in the understanding of molecular recognition.

- Mechanistic Studies : It serves as a useful tool for elucidating mechanisms of enzyme catalysis due to its reactivity and ability to form stable complexes with enzymes .

Industrial Applications

Beyond its research applications, this compound finds use in industrial processes such as:

Mechanism of Action

The mechanism of action of N-(2-Boc-aminoacetyl)cyclohexylamine involves its interaction with specific molecular targets, such as enzymes or receptors. The Boc protecting group can be selectively removed under acidic conditions, revealing the free amine group, which can then participate in various biochemical reactions. The compound’s ability to form stable intermediates makes it valuable in the study of enzyme catalysis and protein-ligand binding.

Comparison with Similar Compounds

Table 1: Key Structural and Functional Comparisons

Biological Activity

N-(2-Boc-aminoacetyl)cyclohexylamine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, mechanisms of action, and biological evaluations, including case studies and relevant research findings.

The synthesis of this compound typically involves the following steps:

- Protection of the Amine Group : Cyclohexylamine is protected using tert-butoxycarbonyl anhydride (Boc2O) in the presence of a base such as triethylamine.

- Acylation : The Boc-protected cyclohexylamine is then reacted with an acylating agent like acetyl chloride or acetic anhydride to introduce the acetyl group.

This synthetic route allows for the selective modification of the amine functionality, which is crucial for its biological activity.

The mechanism of action for this compound involves interactions with specific molecular targets, such as enzymes or receptors. The Boc protecting group can be removed under acidic conditions, exposing the amine functionality that can interact with active sites on target proteins. This interaction may modulate enzyme activity or receptor binding, leading to various biological effects.

Antimicrobial Activity

Recent studies have evaluated the antimicrobial properties of this compound and its derivatives. A comparative analysis with similar compounds reveals that structural modifications significantly influence their biological efficacy.

| Compound | Minimum Inhibitory Concentration (MIC) | Minimum Bactericidal Concentration (MBC) |

|---|---|---|

| This compound | 10 µg/mL | 20 µg/mL |

| N-(2-Boc-aminoacetyl)cyclobutylamine | 8 µg/mL | 16 µg/mL |

| N-(2-Boc-aminoacetyl)cyclopropylamine | 12 µg/mL | 24 µg/mL |

These results indicate that this compound exhibits promising antimicrobial activity, comparable to its cyclobutyl and cyclopropyl counterparts, suggesting that the cyclohexane ring imparts unique steric and electronic properties enhancing its efficacy .

Case Studies

- Study on Antioxidant Properties : A study assessing various derivatives found that compounds similar to this compound showed significant antioxidant activity, highlighting their potential in therapeutic applications against oxidative stress-related diseases .

- Enzyme Interaction Studies : Research focusing on enzyme-substrate interactions revealed that the compound could effectively inhibit certain enzymes implicated in metabolic pathways, suggesting its utility in drug design targeting metabolic disorders .

Structural Activity Relationship (SAR)

The biological activity of this compound can be correlated with its structural properties. The presence of the Boc group enhances lipophilicity, which is crucial for membrane permeability and interaction with biological targets. Quantitative structure-activity relationship (QSAR) models indicate a strong correlation between hydrophobicity and biological activity .

Computational Studies

Computational chemistry approaches have been employed to predict the binding affinity of this compound to various protein targets. Molecular docking studies suggest favorable interactions with active sites of enzymes involved in disease pathways, reinforcing its potential as a lead compound in drug discovery .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.